

# Propyl 2-Nitroacetate: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Propyl nitroacetate	
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#### Introduction

Propyl 2-nitroacetate is an organic compound that serves as a valuable intermediate in various synthetic chemical processes. Its structure, featuring both an ester and a nitro functional group, allows for a range of chemical transformations, making it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This guide provides a detailed overview of its chemical structure, IUPAC nomenclature, physical and chemical properties, synthesis protocols, and key chemical reactions.

#### **Chemical Structure and IUPAC Name**

The chemical structure of propyl 2-nitroacetate consists of a propyl ester of nitroacetic acid. The nitro group is positioned on the alpha-carbon relative to the carbonyl group of the ester.

Chemical Structure:

IUPAC Name: propyl 2-nitroacetate[1]

Synonyms: n-**Propyl nitroacetate**, Acetic acid, nitro-, propyl ester, nitro-acetic acid propyl

ester[1]

CAS Number: 31333-36-5[1]



Molecular Formula: C5H9NO4[1]

Molecular Weight: 147.13 g/mol [1]

### **Physicochemical Properties**

Experimental data for the physical and chemical properties of propyl 2-nitroacetate are not readily available in the cited literature. However, for comparative purposes, the properties of the closely related and well-documented compound, ethyl 2-nitroacetate, are provided below.

Property	Value (for Ethyl 2- nitroacetate)	Reference
Boiling Point	105-107 °C at 25 mmHg	
Density	1.199 g/mL at 25 °C	-
Refractive Index	n20/D 1.424	-

#### **Spectroscopic Data**

Specific spectroscopic data for propyl 2-nitroacetate could not be located in the available search results. As a reference for researchers, the expected spectral characteristics can be inferred from the data available for analogous compounds like ethyl 2-nitroacetate and propyl acetate. Key expected features would include:

- ¹H NMR: Signals corresponding to the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the oxygen) and a singlet for the alpha-carbon protons.
- ¹³C NMR: Resonances for the three distinct carbons of the propyl group, the carbonyl carbon, and the alpha-carbon bearing the nitro group.
- IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester, and symmetric and asymmetric stretches for the N-O bonds of the nitro group.
- Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of an ester and a nitro compound.



## Experimental Protocols Synthesis of Propyl 2-Nitroacetate

A detailed experimental protocol for the synthesis of propyl 2-nitroacetate is not explicitly available. However, it can be prepared by a method analogous to the synthesis of methyl and ethyl nitroacetate.[2][3] The general procedure involves the esterification of the dipotassium salt of nitroacetic acid with propanol in the presence of a strong acid like sulfuric acid.[2][3]

General Two-Step Procedure (Adapted for Propyl 2-Nitroacetate):

Step 1: Preparation of the Dipotassium Salt of Nitroacetic Acid[2]

- Prepare a solution of potassium hydroxide in water.
- Slowly add nitromethane to the potassium hydroxide solution.
- Heat the reaction mixture to reflux.
- After cooling, the precipitated dipotassium salt of nitroacetic acid is filtered, washed with methanol, and dried.

Step 2: Esterification to Propyl 2-Nitroacetate[2]

- Suspend the finely powdered dipotassium salt of nitroacetic acid in propanol.
- Cool the mixture to a low temperature (e.g., -15 °C).
- With vigorous stirring, slowly add concentrated sulfuric acid, maintaining the low temperature.
- Allow the reaction mixture to warm to room temperature and continue stirring.
- · Remove the precipitate by filtration.
- Concentrate the filtrate to obtain the crude product.
- Purify the crude propyl 2-nitroacetate by distillation under reduced pressure.



### **Key Chemical Reactions**

Propyl 2-nitroacetate, as a nitroester, can participate in a variety of important carbon-carbon bond-forming reactions. One of the most fundamental is the Henry Reaction (or Nitroaldol Reaction).

#### **The Henry Reaction**

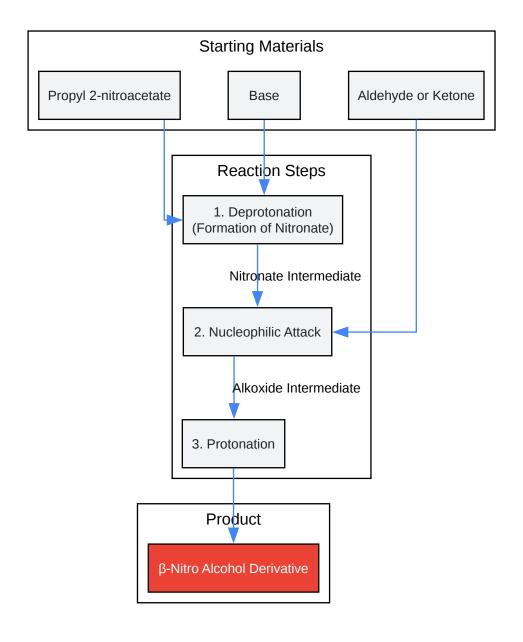
The Henry Reaction is the base-catalyzed addition of a nitroalkane (in this case, the alphacarbon of propyl 2-nitroacetate) to an aldehyde or ketone. [4][5][6] This reaction is a powerful tool for the synthesis of  $\beta$ -nitro alcohols, which are versatile intermediates that can be further transformed into other valuable compounds. [4][5]

The reaction proceeds via the following general steps:

- Deprotonation of the alpha-carbon of propyl 2-nitroacetate by a base to form a nitronate anion.[4]
- Nucleophilic attack of the nitronate on the carbonyl carbon of an aldehyde or ketone.[4]
- Protonation of the resulting alkoxide to yield the β-nitro alcohol product.[4]

Below is a diagram illustrating the workflow of the Henry Reaction with propyl 2-nitroacetate.





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Workflow of the Henry Reaction with Propyl 2-Nitroacetate.

#### Conclusion

Propyl 2-nitroacetate is a synthetically useful building block, primarily employed as an intermediate in organic synthesis. While specific physical and spectroscopic data are not widely published, its chemical reactivity, particularly in fundamental reactions like the Henry reaction, is well-established. The protocols and reaction schemes provided in this guide offer a foundational understanding for researchers and professionals in the field of drug development



and chemical synthesis, enabling them to effectively utilize this versatile compound in their work.

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